1,2,3,4-Tetrachlorohexafluorobutane

Description

The exact mass of the compound this compound is 303.862880 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

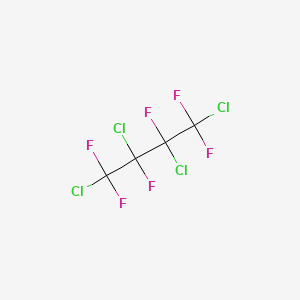

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRHYACQPDDXBCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339866 | |

| Record name | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-45-1, 28107-59-7 | |

| Record name | 1,2,3,4-Tetrachlorohexafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrachlorohexafluorobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028107597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2,3,4-Tetrachlorohexafluorobutane CAS number 375-45-1 properties

An In-depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane (CAS No. 375-45-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: Defining a Key Industrial Intermediate

This compound, registered under CAS Number 375-45-1, is a fully halogenated hydrocarbon.[1] Structurally, it is a four-carbon butane backbone where every hydrogen atom has been substituted by either a chlorine or a fluorine atom, resulting in the molecular formula C₄Cl₄F₆.[1][2][3] This compound is typically a colorless liquid at ambient temperature with low volatility.[1]

While not a household name, this compound, also known by the industrial designation A316, serves a critical and specific role in advanced manufacturing.[2][4] Its primary and most significant application is as a direct chemical intermediate in the synthesis of hexafluoro-1,3-butadiene (C₄F₆).[2][4][5] Hexafluoro-1,3-butadiene is a highly valued etching gas used in the semiconductor industry for the fine processing of silicon wafers, enabling the creation of integrated circuits with features on the scale of 100 nm or smaller.[4][5]

This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, synthesis methodologies, safety protocols, and environmental considerations to support professionals in research and high-technology sectors.

Physicochemical and Molecular Properties

The high degree of halogenation in this compound dictates its physical properties, such as its high density and stability. The presence of two chiral centers (at carbons 2 and 3) means the compound can exist as a mixture of stereoisomers, which can influence its precise physical constants and spectroscopic characteristics.[6]

A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 375-45-1 | [1][2][6] |

| Molecular Formula | C₄Cl₄F₆ | [1][2][6] |

| Molecular Weight | 303.85 g/mol | [3][6] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 134–135 °C | [7] |

| Density | ~1.756–1.781 g/cm³ | [7] |

| Flash Point | 47.9 °C | [7] |

| Refractive Index | ~1.388 | [7] |

| Canonical SMILES | C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl | [6] |

| InChI Key | IRHYACQPDDXBCB-UHFFFAOYSA-N | [6] |

Synthesis and Chemical Manufacturing

The synthesis of this compound is a subject of industrial importance, with several patented routes developed to optimize yield and purity. The choice of pathway often depends on the availability of precursors and the desired scale of production. Key methodologies include direct fluorination, fluorodimerization, and reductive coupling.

Key Synthetic Pathways

Multiple precursors can be utilized to generate this compound. The diagram below illustrates the primary synthetic transformations.

Caption: Major synthetic routes to this compound.

Modern advancements have demonstrated that conducting these reactions in microreactors can significantly enhance productivity and control compared to traditional batch reactors, particularly for highly exothermic fluorination processes.[2]

Experimental Protocol: Wurtz-Type Condensation

The following protocol is a representative method for the laboratory-scale synthesis of this compound, based on the high-yield Wurtz-type condensation.[1]

Objective: To synthesize this compound by the reductive coupling of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane.

Materials:

-

1-iodo-1,2,2-trifluoro-1,2-dichloroethane (Precursor)

-

Granulated Zinc (Zn) (Reducing Agent)

-

Ethyl Acetate (AcOEt) (Catalyst)

-

Anhydrous reaction vessel and condenser

-

Inert atmosphere (Argon or Nitrogen)

-

Distillation apparatus for purification

Methodology:

-

Reactor Setup: Assemble an oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.[8] The system should be thoroughly purged with nitrogen or argon to exclude atmospheric moisture and oxygen.

-

Charging the Reactor: Charge the flask with granulated zinc.

-

Initiation: Add a catalytic amount of ethyl acetate to the zinc.[1]

-

Precursor Addition: Slowly add the 1-iodo-1,2,2-trifluoro-1,2-dichloroethane precursor to the activated zinc mixture. The reaction is often initiated without a solvent.[1] The reaction is exothermic and the addition rate should be controlled to maintain a steady reaction temperature.

-

Reaction: The condensation involves the coupling of two molecules of the iodinated precursor, induced by the zinc metal, to form the C-C bond at the center of the butane chain.

-

Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove unreacted zinc and zinc salts. The resulting crude product is then purified. A common purification scheme involves:

-

Characterization: The final product's identity and purity should be confirmed using analytical techniques such as GC-MS and NMR spectroscopy.

Spectroscopic and Analytical Characterization

Detailed experimental spectra for this compound are not widely available in public scientific databases. This is likely due to its niche industrial application and the complexity arising from its stereoisomers. However, its structure allows for the prediction of key spectral features.

-

Mass Spectrometry (MS): In electron ionization MS, the molecular ion peak may be weak or absent due to facile fragmentation.[9] High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecular ion (Monoisotopic Mass: 301.865830 Da) and its fragments.[6][9] A key feature would be the complex isotopic pattern arising from the presence of four chlorine atoms (³⁵Cl and ³⁷Cl), which provides a definitive signature for chlorine-containing fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Due to the molecule's stereoisomers, the ¹³C NMR spectrum is expected to be complex. One database predicts that a spectrum is obtainable.[6][7] One would anticipate four distinct signals for the four carbons of the butane backbone, with chemical shifts significantly influenced by the attached fluorine and chlorine atoms. The signals would likely appear in the 110-140 ppm range, with C-F coupling constants adding to the complexity.

-

¹⁹F NMR: This is the most informative technique for fluorinated compounds. The spectrum would show signals corresponding to the -CF₂- and -CFCl- groups. The chemical shifts and coupling patterns (both F-F and F-C-C-F) would be highly dependent on the specific stereoisomer (diastereomers), making ¹⁹F NMR a powerful tool for isomeric analysis.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to C-F and C-Cl bond stretching. These typically occur in the fingerprint region, from approximately 1400 cm⁻¹ to 600 cm⁻¹. The absence of C-H stretching bands (around 3000 cm⁻¹) would confirm the perhalogenated nature of the molecule. An IR spectrum for this compound has been measured for the purpose of calculating its radiative efficiency.[10]

Applications and Industrial Relevance

The primary utility of this compound is its role as a captive intermediate.

-

Semiconductor Manufacturing: It is the direct precursor to hexafluoro-1,3-butadiene (HFBD), a next-generation etching gas.[2][4] HFBD is favored in plasma etching for its high precision in creating high-aspect-ratio features in silicon, which is essential for advanced microelectronics.[4][5]

-

Solvent Applications: Due to its chemical inertness and high density, it has been used as a specialty solvent.[1]

-

Relevance to Drug Development: Despite the audience for this guide, extensive searches have revealed no documented applications of this compound in pharmaceutical synthesis or drug development. Its properties might make it a candidate for use as a niche, non-reactive solvent in specific fluorination reactions, but this remains speculative. For professionals in this field, its primary relevance may be as a reference compound in analytical studies or as an example of a complex fluorinated molecule.

Safety, Handling, and Toxicology

As a halogenated organic compound, this compound requires careful handling in a laboratory or industrial setting. It is classified as an irritant.

GHS Hazard Classification

| Hazard Code | Statement | Class |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2 |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

(Source:[6])

Laboratory Safety Workflow

Proper handling is paramount to minimize exposure risk. The following workflow outlines the essential safety measures.

Caption: Recommended safety workflow for handling C₄Cl₄F₆.

-

First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, alkali metals, and finely divided metals like aluminum or zinc, as these may provoke a vigorous reaction.

Environmental Fate and Impact

The environmental profile of this compound is a significant consideration, characteristic of many highly halogenated compounds.

-

Persistence: Its chemical structure, lacking easily oxidizable C-H bonds and being sterically hindered, suggests high stability and resistance to natural degradation processes. It is not considered readily biodegradable. This persistence means it can remain in the environment for long periods.

-

Bioaccumulation: Quantitative data for the Bioaccumulation Factor (BCF) and the soil sorption coefficient (Koc) are not available.[11][12] However, its low water solubility and halogenated nature suggest a potential for bioaccumulation in fatty tissues of organisms and strong sorption to organic matter in soil and sediment.

Due to the lack of specific environmental fate data, its release into the environment should be minimized through responsible handling, recycling, and disposal procedures in accordance with local and federal regulations.

Conclusion

This compound (CAS 375-45-1) is a compound defined by its specific and critical industrial application as a precursor for semiconductor manufacturing. Its physicochemical properties are dominated by its perhalogenated structure, leading to high density, thermal stability, and chemical inertness. While multiple synthesis routes exist, its handling requires stringent safety protocols due to its irritant nature. The significant gaps in publicly available spectroscopic and environmental fate data highlight an area for future research, particularly given its structural relationship to regulated CFCs. For scientists and researchers, C₄Cl₄F₆ stands as a key example of a specialty chemical where industrial utility must be balanced with careful safety and environmental stewardship.

References

- 1. lookchem.com [lookchem.com]

- 2. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 375-45-1 [chemicalbook.com]

- 5. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ozone.unep.org [ozone.unep.org]

- 11. Distribution and variance/covariance structure of pesticide environmental fate data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ecetoc.org [ecetoc.org]

An In-depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane

This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for 1,2,3,4-Tetrachlorohexafluorobutane (C₄Cl₄F₆). The information herein is curated for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational data and field-proven insights.

Introduction and Nomenclature

This compound is a halogenated alkane with significant applications in the semiconductor industry. Due to the presence of two chiral centers, the compound can exist as a mixture of isomers. It is a key intermediate in the synthesis of high-value fluorinated compounds.

Key Identifiers:

-

Chemical Name: 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane

-

Synonyms: Hexafluoro-1,2,3,4-tetrachlorobutane, A316[4]

Molecular and Structural Properties

The structural arrangement of chlorine and fluorine atoms along the butane backbone dictates the compound's reactivity and physical properties.

-

Canonical SMILES: C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl[1]

-

InChI Key: IRHYACQPDDXBCB-UHFFFAOYSA-N[1]

-

Description: At ambient conditions, it is a liquid.[6]

The presence of two stereocenters at the C2 and C3 positions results in stereoisomers, which may influence the material's final properties and subsequent reaction stereoselectivity.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical data is presented below. These values are critical for process design, safety assessments, and predicting the compound's behavior in various chemical environments.

| Property | Value | Source |

| Boiling Point | 133-134 °C (at 101.325 kPa) | [1][7] |

| Density | 1.7812 g/cm³ (at 20 °C) | [7] |

| Refractive Index | 1.388 | [7] |

| Flash Point | 47.9 ± 11.9 °C | [7] |

| XLogP3 | 4.8 | [8] |

| Complexity | 210 | [5][7] |

Synthesis and Manufacturing

This compound is primarily synthesized via methods involving fluorination or dimerization of smaller chlorinated and fluorinated precursors.

Common Synthetic Routes:

-

Wurtz-type Condensation: The condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane using granulated zinc as a catalyst can produce the target compound in high yield.[9]

-

Fluorodimerization: The fluorodimerization of 1,2-dichlorodifluoroethylene is another viable pathway.[10]

-

Multi-step Synthesis: Other methods involve the direct chlorination and subsequent fluorination of 1,3-butadiene. However, this can lead to a mixture of halogenated butanes, complicating separation and purification.[11] A process starting from 1,2-difluoro-1,2-dichloroethylene has also been described but requires high temperatures and photochemical reaction conditions.[11]

The choice of synthetic route is often a trade-off between yield, purity, cost, and the environmental impact of the process. For instance, the multi-step synthesis from butadiene consumes large amounts of chlorine and fluorine and generates corrosive byproducts like HF and HCl.[11]

Applications and Industrial Relevance

The primary industrial application of this compound is as a crucial intermediate for the synthesis of hexafluoro-1,3-butadiene (C₄F₆).[4][5][11]

-

Semiconductor Etching: Hexafluoro-1,3-butadiene is a high-performance etching gas used in the semiconductor industry for fine processing of silicon wafers.[4][11] It allows for the precise etching of very narrow features (100nm or less) on integrated circuits.[11] The low global warming potential of C₄F₆ makes it an environmentally preferable alternative to other perfluorinated compounds.[11]

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory and industrial safety.

Hazard Identification:

-

It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[12]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[5][7]

Recommended Handling Procedures:

-

Ventilation: Use only in well-ventilated areas or outdoors.[12] Appropriate exhaust ventilation should be provided where dust or aerosols may form.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12] Safety glasses and chemical-resistant gloves are mandatory.[13]

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store in a locked-up area.[3][12]

-

Spill Management: For small spills, use a dry chemical absorbent. For larger spills, dike the area and recover the material.[12]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Skin Contact: Wash the affected area thoroughly with soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible. If irritation persists, seek medical attention.[12]

Experimental Protocol: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for determining the purity of a this compound sample and identifying potential impurities.

Objective: To quantify the purity of the analyte and identify any related substances or residual synthesis precursors.

Methodology:

-

Sample Preparation:

-

Prepare a 1000 ppm stock solution by dissolving 10 mg of the sample in 10 mL of a suitable solvent (e.g., hexane or dichloromethane).

-

Create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ppm) by serial dilution of the stock solution.

-

-

Instrumentation (Typical Parameters):

-

Gas Chromatograph: Equipped with a capillary column suitable for halogenated compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injector: Split/splitless injector at 250°C, with a split ratio of 50:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: Electron Ionization (EI) source at 70 eV, scanning from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Integrate the peak areas of the analyte and any impurities.

-

Calculate the purity using the area percent method.

-

Use the mass spectra of impurity peaks to tentatively identify their structures by comparison with spectral libraries (e.g., NIST).

-

Causality and Validation: The choice of a non-polar column like DB-5ms is based on the non-polar nature of the analyte. The temperature program is designed to ensure good separation of the target compound from both volatile precursors and higher-boiling byproducts. The EI energy of 70 eV is a standard for generating reproducible fragmentation patterns for library matching. The protocol's validity is ensured by running a solvent blank to check for system contamination and by analyzing calibration standards to confirm linearity and sensitivity.

Caption: GC-MS Workflow for Purity Analysis.

References

- 1. 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane - Wikidata [wikidata.org]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 375-45-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane - C4Cl4F6 | CSSB00000035149 [chem-space.com]

- 7. echemi.com [echemi.com]

- 8. Tetrachlorohexafluorobutane | C4Cl4F6 | CID 559240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]

- 11. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. carlroth.com [carlroth.com]

1,2,3,4-Tetrachlorohexafluorobutane molecular structure and weight

An In-Depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane: Structure, Properties, and Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of this compound (CAS No. 375-45-1), a critical fluorinated intermediate. The document details its molecular structure, including a crucial discussion of its stereoisomerism, and its key physicochemical properties. A significant focus is placed on its primary application as a precursor for the synthesis of hexafluoro-1,3-butadiene (C₄F₆), a high-performance etching gas vital to the semiconductor industry. Furthermore, this guide presents a detailed, field-proven protocol for its synthesis via a Wurtz-type condensation, explaining the mechanistic choices behind the procedure. This document is intended for researchers, chemists, and materials scientists engaged in fluorochemistry and advanced material synthesis.

Introduction: A Key Intermediate in Semiconductor Manufacturing

This compound, often referred to by the industrial code A316, is a halogenated alkane of significant commercial interest.[1][2] Its primary value lies not in its direct application, but in its role as the immediate precursor to hexafluoro-1,3-butadiene (HFBD or C₄F₆).[2][3] HFBD is a state-of-the-art etching gas used in the fabrication of integrated circuits and semiconductors.[1][3] Its utility stems from its ability to etch with extremely high precision, enabling the creation of features with widths of 100 nm or less.[3] Moreover, HFBD possesses a low atmospheric lifetime and a correspondingly low global warming potential, making it an environmentally preferable alternative to other fluorinated gases.[3]

The synthesis of high-purity HFBD is directly dependent on the quality of its A316 precursor. Therefore, a thorough understanding of the molecular structure, properties, and synthesis of this compound is essential for optimizing the production of next-generation electronics. This guide offers an in-depth examination of these core aspects.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. The compound is a liquid at standard conditions.[4]

| Property | Value | Source(s) |

| CAS Number | 375-45-1 | [5][6][7] |

| Molecular Formula | C₄Cl₄F₆ | [1][5][6] |

| IUPAC Name | 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane | [8][9] |

| Molecular Weight | 303.85 g/mol | [5][6][10] |

| Monoisotopic Mass | 301.865830 Da | [5][7] |

| Boiling Point | 131.5 - 134 °C | [7][11][12] |

| Density | ~1.78 - 1.8 g/cm³ at 20 °C | [11][12] |

| Flash Point | ~47.9 °C | [11][12] |

| Refractive Index | ~1.388 | [12] |

| InChI Key | IRHYACQPDDXBCB-UHFFFAOYSA-N | [5][8] |

It is critical to distinguish the primary compound of interest, CAS 375-45-1, from its constitutional isomers, such as 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane (CAS 423-38-1).[13][14] While sharing the same molecular formula, their differing atomic connectivity results in distinct physical and chemical properties.

Molecular Structure and Stereochemistry

The defining structural feature of this compound is the presence of two adjacent chiral centers at the C2 and C3 positions. This gives rise to stereoisomerism, a factor that can influence the efficiency of its subsequent conversion to hexafluoro-1,3-butadiene.

General Structure

The molecule consists of a four-carbon butane backbone where each carbon is substituted with chlorine and fluorine atoms. The terminal carbons (C1 and C4) are present as dichlorofluoromethyl (-CFCl₂) or difluorochloromethyl (-CF₂Cl) groups depending on the isomer, while the internal carbons (C2 and C3) are chlorofluoromethyl (-CFCl-) groups. For the IUPAC name 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane, the structure is as shown below.

Caption: 2D Molecular Structure of this compound.

Stereoisomers: Enantiomers and Meso Compounds

The presence of two stereocenters (C2 and C3) means that three distinct stereoisomers of this compound exist. Commercial products sold under CAS number 375-45-1 are typically a mixture of these isomers.[4][8]

-

A Pair of Enantiomers (dl-pair): These are non-superimposable mirror images of each other. They possess (2R, 3R) and (2S, 3S) configurations. Enantiomers have identical physical properties (boiling point, density, etc.) and differ only in their interaction with plane-polarized light.

-

A Meso Compound: This isomer has (2R, 3S) or (2S, 3R) configuration. Despite having chiral centers, the molecule as a whole is achiral due to an internal plane of symmetry. The meso isomer is a diastereomer of the enantiomeric pair and thus has different physical properties.

The relative ratio of these isomers can depend on the synthesis method, and their separation can be challenging. For applications like the synthesis of 2,3-dichloro-1,3-butadiene from its non-fluorinated analog, controlling the stereochemistry to favor the meso-isomer is known to provide superior yields.[15]

Caption: Relationship between the stereoisomers of the target molecule.

Synthesis and Reaction Protocol

Several synthetic routes to this compound have been developed, including the fluorination of 1,2,3,4-tetrachlorobutane and the fluorodimerization of 1,2-dichlorodifluoroethylene.[2] A particularly effective and high-yield laboratory method is the Wurtz-type condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane, induced by zinc metal.[16]

Causality in Experimental Design

The chosen protocol relies on a classic organometallic coupling reaction.

-

Zinc Metal: Granulated zinc is used as the reducing agent. It facilitates the coupling of two molecules of the iodo-precursor by forming an organozinc intermediate, which then undergoes dimerization.

-

Iodo-precursor: 1-iodo-1,2,2-trifluoro-1,2-dichloroethane is selected because the Carbon-Iodine bond is the weakest carbon-halogen bond, making it susceptible to oxidative addition by zinc.

-

Catalytic Ethyl Acetate (AcOEt): The reaction is significantly accelerated by catalytic amounts of ethyl acetate. This is a key insight; the AcOEt likely serves to activate the zinc surface by cleaning it of passivating oxides, thereby facilitating the reaction initiation without the need for a bulk solvent.[16]

Experimental Protocol: Wurtz Condensation

The following protocol is adapted from the procedure described by Karimova et al. in the Russian Chemical Bulletin.[16]

Step 1: Reactor Setup

-

A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

The system is flushed with an inert gas (e.g., Nitrogen or Argon) to prevent moisture and oxygen from interfering with the reaction.

Step 2: Charging the Reactor

-

Charge the flask with granulated zinc.

-

Add a catalytic amount of ethyl acetate (AcOEt).

Step 3: Reaction Initiation

-

Add a small initial portion of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane to the flask.

-

Gently heat the mixture to initiate the reaction, which is typically indicated by a noticeable exotherm.

Step 4: Precursor Addition

-

Once the reaction has started, add the remaining 1-iodo-1,2,2-trifluoro-1,2-dichloroethane dropwise from the funnel at a rate that maintains a steady reaction temperature.

Step 5: Reaction Completion and Work-up

-

After the addition is complete, continue stirring the mixture until gas chromatography-mass spectrometry (GC/MS) analysis of an aliquot indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Isolate the crude product by vacuum distillation directly from the reaction mixture.

Step 6: Purification

-

The distilled product can be further purified by fractional distillation to yield high-purity this compound.

References

- 1. This compound | 375-45-1 [chemicalbook.com]

- 2. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]

- 3. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]

- 4. 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane - C4Cl4F6 | CSSB00000035149 [chem-space.com]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane - Wikidata [wikidata.org]

- 8. Hexafluoro-1,2,3,4-tetrachlorobutane (mixture of isomers) | 375-45-1 [sigmaaldrich.com]

- 9. Tetrachlorohexafluorobutane | C4Cl4F6 | CID 559240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. butane, 1,2,3,4-tetrachlorohexafluoro | CAS#:375-45-1 | Chemsrc [chemsrc.com]

- 12. echemi.com [echemi.com]

- 13. Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- [webbook.nist.gov]

- 14. Hexafluoro-1,1,3,4-tetrachlorobutane | C4Cl4F6 | CID 79003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Buy (R*,S*)-1,2,3,4-Tetrachlorobutane | 28507-96-2 [smolecule.com]

- 16. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrachlorohexafluorobutane from 1,3-Butadiene

Foreword: Strategic Importance and Synthetic Overview

1,2,3,4-Tetrachlorohexafluorobutane is a fluorinated aliphatic hydrocarbon of significant industrial interest. Its primary value lies in its role as a key intermediate for the synthesis of hexafluoro-1,3-butadiene (C₄F₆).[1][2] Hexafluoro-1,3-butadiene is a critical etching gas utilized in the semiconductor manufacturing industry for fine processing, enabling the creation of increasingly complex and narrow integrated circuits.[1][2] The growing demand in this sector necessitates robust, efficient, and scalable methods for producing its precursors.[1]

The synthesis of this compound originating from the simple C4 feedstock, 1,3-butadiene, is a multi-step process that involves the strategic introduction of both chlorine and fluorine atoms onto the hydrocarbon backbone. A direct, single-step conversion is not feasible due to the vastly different reactivities and mechanisms required for chlorination and fluorination. This guide delineates a logical and industrially relevant synthetic pathway, breaking it down into two primary stages:

-

Exhaustive Chlorination: The initial transformation of 1,3-butadiene into its saturated, perchlorinated analogue, 1,2,3,4-tetrachlorobutane.

-

Direct Fluorination: The subsequent and more challenging substitution of hydrogen atoms with fluorine on the 1,2,3,4-tetrachlorobutane intermediate to yield the final product.

This document provides a comprehensive exploration of the underlying chemical principles, detailed experimental considerations, purification protocols, and critical safety measures associated with this synthetic route.

Part 1: The Foundational Step - Chlorination of 1,3-Butadiene

The transformation begins with the electrophilic addition of chlorine to the conjugated π-system of 1,3-butadiene. Conjugated dienes readily undergo such additions, often more so than alkenes with isolated double bonds.[3]

Reaction Mechanism: Electrophilic Addition

The reaction between a conjugated diene and a halogen like chlorine (Cl₂) proceeds via an electrophilic addition mechanism. The initial attack by one of the π-bonds on the chlorine molecule leads to the formation of a resonance-stabilized allylic carbocation.[4][5] This delocalized cation has positive charge distributed across two carbon atoms. The subsequent attack by the chloride ion (Cl⁻) can occur at either of these positions, leading to a mixture of 1,2- and 1,4-addition products.[4][6][7]

For the purpose of this synthesis, the goal is not the selective formation of a single dichlorinated product but the complete saturation of the butadiene backbone with chlorine to form 1,2,3,4-tetrachlorobutane. This is typically achieved by using a stoichiometric excess of chlorine and controlling reaction conditions to drive the reaction to completion.

Experimental Considerations

While specific industrial protocols are proprietary, the chlorination of butadiene generally involves bubbling chlorine gas through a solution of 1,3-butadiene in a suitable, inert solvent. A key challenge is managing the exothermicity of the reaction and preventing runaway polymerization of the diene.

-

Solvents: A dipolar aprotic solvent that is resistant to chlorination, such as certain chlorinated hydrocarbons, can be employed to improve the yield of desired addition products.[8]

-

Temperature Control: The reaction temperature significantly influences the ratio of 1,2- to 1,4-addition products.[6][9] For exhaustive chlorination, maintaining a controlled temperature is crucial to ensure consistent reaction kinetics and minimize the formation of undesirable by-products.

-

Catalysis: While not always necessary, catalysts can be used to influence the regioselectivity of the initial addition step.[10]

The resulting intermediate, 1,2,3,4-tetrachlorobutane, must be purified, typically via distillation, to remove any solvent, unreacted starting materials, and partially chlorinated species before proceeding to the highly sensitive fluorination stage.

Part 2: The Core Transformation - Direct Fluorination

The conversion of 1,2,3,4-tetrachlorobutane to this compound is the most critical and hazardous step of the synthesis. It involves the replacement of all six carbon-hydrogen bonds with carbon-fluorine bonds.

Causality of Experimental Choices: Managing Extreme Reactivity

Elemental fluorine (F₂) is the most electronegative element and an exceptionally powerful oxidizing agent. Its reactions with organic compounds are extremely exothermic and can easily lead to the cleavage of carbon-carbon bonds, resulting in fragmentation and a low yield of the desired product.[11] Therefore, the entire experimental design is dictated by the need to control this immense reactivity.

-

Dilution of Fluorine: Pure fluorine gas is rarely used. It is almost always diluted with an inert gas, such as nitrogen (N₂) or helium (He), to moderate its reactivity and help dissipate the heat generated during the reaction.[1]

-

Reactor Technology: Traditional batch reactors can be difficult to control due to poor heat transfer, leading to localized hot spots and potential explosions. Modern approaches favor continuous flow reactors, particularly microreactors, which feature a very high surface-area-to-volume ratio.[1] This allows for extremely efficient heat removal, preventing thermal runaway and ensuring a much safer and more controlled reaction environment.[1]

-

Phase and Temperature: The reaction can be conducted in the gas phase at elevated temperatures or in a liquid phase using a high-boiling, inert fluorinated solvent. The choice of phase and temperature is a critical parameter for optimizing yield and minimizing by-product formation.

Detailed Experimental Protocol: Fluorination in a Microreactor

The use of a microreactor is a preferred method for this transformation due to enhanced safety and control.[1] The following protocol is a representative synthesis based on methodologies described in the patent literature.[1]

-

System Preparation: A microreactor system, constructed from fluorine-resistant materials, is assembled and purged with an inert gas (e.g., Nitrogen) to remove all traces of oxygen and moisture.

-

Reagent Streams:

-

A stream of gaseous fluorine, diluted with helium or nitrogen, is prepared using mass flow controllers to ensure a precise and constant composition.

-

A liquid stream of purified 1,2,3,4-tetrachlorobutane is prepared.

-

-

Reaction Execution:

-

The microreactor is brought to the target operating temperature, which can range from 80°C to 300°C.[1][12]

-

The liquid 1,2,3,4-tetrachlorobutane and the diluted fluorine gas stream are continuously fed into the microreactor. The very short residence times, often in the range of seconds, are precisely controlled by the flow rates.[1]

-

The extreme efficiency of heat exchange within the microchannels maintains a stable reaction temperature, preventing degradation of the product.

-

-

Product Collection: The output stream from the reactor, consisting of the crude product, unreacted fluorine, and gaseous by-products (primarily hydrogen fluoride, HF), is passed through a cooling trap to condense the liquid components.

| Parameter | Typical Value/Range | Rationale & Significance |

| Reactor Type | Microreactor | Provides superior heat transfer and safety for highly exothermic fluorination.[1] |

| Reactants | 1,2,3,4-Tetrachlorobutane, F₂ | Direct substitution of C-H bonds with C-F bonds. |

| Diluent Gas | N₂ or He | Moderates the extreme reactivity of fluorine gas.[1] |

| Temperature | 80°C - 300°C | Controls reaction rate and selectivity; higher temperatures can lead to C-C bond cleavage.[1][12] |

| Phase | Gas/Liquid | The reaction can be performed in the gas phase or using an inert liquid solvent.[1] |

| Residence Time | 0.01 - 0.5 seconds | Short contact time in microreactors minimizes by-product formation.[1] |

| Catalyst | None | The reaction is typically uncatalyzed.[11] |

Alternative Synthetic Pathways

While the direct fluorination of tetrachlorobutane is a viable route, other methods for synthesizing this compound have been developed, showcasing the diversity of organofluorine chemistry:

-

Fluorodimerization: The fluorodimerization of 1,2-dichlorodifluoroethylene can produce the target molecule.[1]

-

Wurtz-Type Condensation: The coupling of two molecules of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane using a metal like zinc or mercury is another established method.[13][14]

-

Stepwise Halogenation: A process starting with the fluorination of 1,2,3,4-tetrachloro-1,4-difluoro-1,3-butadiene has also been patented.[1]

Part 3: Purification and Analysis

The crude product from the fluorination reaction is a complex mixture. Achieving the high purity required for semiconductor applications (typically >99%) necessitates a multi-step purification process.[11]

Purification Protocol

-

Fractional Distillation: The primary purification step involves distillation using a column with a high number of theoretical stages (e.g., 15 or more) to separate the desired product from unreacted starting material, partially fluorinated intermediates, and other by-products based on their different boiling points.[12]

-

Neutralization (Alkaline Wash): The distilled product is brought into contact with an alkaline substance, such as a solution of calcium hydroxide or sodium hydroxide, and/or water.[11] This step is critical for removing acidic impurities, particularly the highly corrosive hydrogen fluoride (HF) generated during the reaction, which partitions into the aqueous phase.[11]

-

Drying and Final Polishing: After the wash, trace amounts of water are dissolved in the organic product. These are removed by passing the liquid through a drying agent or a porous purifying agent like zeolite.[11] This final step ensures the product meets stringent moisture specifications.

Product Characterization

The identity and purity of the final this compound are confirmed using standard analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating any remaining trace impurities and confirming the molecular weight and fragmentation pattern of the target compound.

| Property | Value |

| IUPAC Name | 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane[15] |

| Molecular Formula | C₄Cl₄F₆[16] |

| Molecular Weight | 303.85 g/mol [15][16] |

| CAS Number | 375-45-1[16] |

Part 4: Critical Safety and Handling Protocols

Working with halogenated hydrocarbons, and particularly with elemental fluorine and chlorine, demands the highest level of safety adherence. These materials pose significant physical and health hazards.[17]

Hazard Overview

-

1,3-Butadiene: Classified as a hazardous air pollutant and a potential carcinogen.[18] It is also highly flammable.

-

Chlorine (Cl₂): Acutely toxic upon inhalation and severely corrosive to the skin, eyes, and respiratory tract.

-

Fluorine (F₂): One of the most reactive substances known. It is extremely toxic and corrosive, and its reactions can be explosive. Special materials and handling procedures are mandatory.

-

Hydrogen Fluoride (HF): A highly corrosive and toxic gas generated as a by-product. It can cause severe burns that may not be immediately painful but result in deep tissue damage.

-

Halogenated Hydrocarbons: This class of compounds should be handled with care. Long-term exposure can lead to liver and kidney toxicity, and many are considered potential carcinogens.[17]

Mandatory Safety Measures

A robust Chemical Hygiene Plan must be strictly followed.[19][20]

-

Engineering Controls: All operations must be conducted within a certified chemical fume hood or, preferably, a fully enclosed and automated system (like a continuous flow reactor setup).[20][21] Emergency eye wash stations and safety showers must be immediately accessible.[19]

-

Personal Protective Equipment (PPE): The minimum required PPE includes:

-

Eye Protection: Chemical safety goggles and a full-face shield.[21]

-

Hand Protection: Double-gloving with chemically resistant gloves (e.g., neoprene, Viton®) is recommended.[20][21] Disposable nitrile gloves offer insufficient protection against many halogenated solvents.[20]

-

Body Protection: A flame-resistant lab coat and chemical apron.[21]

-

Respiratory Protection: May be required depending on the scale and nature of the operation; consult your institution's environmental health and safety (EHS) office.[17][21]

-

-

Handling and Storage: Store all halogenated compounds in tightly sealed, properly labeled containers in a cool, well-ventilated area away from incompatible materials such as strong alkalis, oxidizing agents, and reactive metals like aluminum.[19][20][22]

-

Waste Disposal: All waste streams containing halogenated hydrocarbons are considered hazardous waste. They must be collected in dedicated, labeled containers and disposed of through a licensed hazardous waste management company in accordance with all local and federal regulations.[21]

Emergency Procedures

-

Inhalation: Immediately move the affected individual to fresh air. Seek immediate medical attention.[19]

-

Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[22] Remove all contaminated clothing.[21] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[22] Seek immediate medical attention.

-

Spill: Evacuate all non-essential personnel. Ensure the area is well-ventilated and eliminate all ignition sources. Wear appropriate PPE and contain the spill using absorbent materials designed for chemical spills.[21]

References

- 1. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]

- 2. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3.4 Reactions of 1,3-Butadiene – Organic Chemistry II [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Electrophilic 1,2- and 1,4-Addition of X2 to 1,3-Butadiene [jove.com]

- 7. Video: Electrophilic 1,2- and 1,4-Addition of HX to 1,3-Butadiene [jove.com]

- 8. US3932543A - Process for halogenation of conjugated dienes to dihalogenated butene products - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. KR101266609B1 - Process for production of this compound - Google Patents [patents.google.com]

- 13. lookchem.com [lookchem.com]

- 14. The Research Progress of Hexafluorobutadiene Synthesis [scirp.org]

- 15. Tetrachlorohexafluorobutane | C4Cl4F6 | CID 559240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lookchem.com [lookchem.com]

- 17. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

- 18. intra.engr.ucr.edu [intra.engr.ucr.edu]

- 19. fishersci.ie [fishersci.ie]

- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 21. benchchem.com [benchchem.com]

- 22. kelid1.ir [kelid1.ir]

Part 1: The Foundational Challenge of Isomerism in C4Cl4F6

An In-depth Technical Guide to the IUPAC Nomenclature of C4Cl4F6

Abstract: The molecular formula C4Cl4F6 represents a fascinating yet complex challenge in chemical nomenclature. Due to the potential for significant constitutional and stereoisomerism, a single formula can correspond to numerous distinct chemical entities, each with unique properties and reactivity profiles. This technical guide provides researchers, scientists, and drug development professionals with a systematic framework for understanding and applying the International Union of Pure and Applied Chemistry (IUPAC) naming conventions to structures with the formula C4Cl4F6. We will deconstruct the principles of naming halogenated alkanes, analyze a specific, documented isomer—1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane—as a case study, and provide the visual and procedural tools necessary for unambiguous chemical communication.

Before assigning a name, it is critical to recognize that a molecular formula is merely an inventory of atoms. The spatial arrangement and connectivity of these atoms define the molecule's identity. Isomers are compounds that share the same molecular formula but have different structural arrangements.[1] This structural diversity is the primary reason why a formula like C4Cl4F6 cannot have a single IUPAC name.

The main types of isomerism relevant to C4Cl4F6 include:

-

Constitutional (or Structural) Isomerism: This occurs when atoms are connected in a different order.[2] For C4Cl4F6, this could manifest as a straight-chain butane backbone, a branched isobutane backbone, or even cyclic structures (though acyclic forms are more commonly documented for this specific formula). The position of the ten halogen atoms (four chlorine, six fluorine) can also vary, leading to a vast number of positional isomers.

-

Stereoisomerism: When atom connectivity is the same but their spatial orientation differs, stereoisomers exist.[3] Molecules with chiral centers (a carbon atom bonded to four different groups) can exist as enantiomers (non-superimposable mirror images).[2][3] Given the high degree of substitution in C4Cl4F6, many of its isomers will contain chiral centers, adding another layer of complexity to its nomenclature (e.g., requiring R/S designators).

Part 2: A Systematic Protocol for IUPAC Nomenclature of Halogenated Alkanes

The IUPAC system provides a logical, universally accepted set of rules to generate a unique name for any given chemical structure.[4] The following protocol outlines the application of these rules to complex haloalkanes.

Experimental Protocol: IUPAC Name Derivation

-

Identify the Parent Hydrocarbon Structure:

-

Causality: The longest continuous carbon chain (or the primary ring in a cyclic compound) dictates the base name of the molecule (e.g., butane, pentane, cyclobutane). This creates a consistent foundation for the name.

-

Procedure: Examine the molecule's carbon skeleton. For an acyclic alkane, identify the longest possible path of connected carbon atoms.

-

-

Number the Carbon Atoms of the Parent Structure:

-

Causality: Numbering establishes a "locant" or address for each substituent. The rule of "first point of difference" ensures that a single, unambiguous numbering scheme is chosen.

-

Procedure: Number the parent chain from the end that gives the substituent encountered first the lowest possible number.[4] If there is a tie, proceed along the chain until a point of difference is found.

-

-

Identify and Name the Substituents:

-

Causality: All atoms or groups attached to the parent structure are treated as substituents. Halogens are given specific prefixes.

-

Procedure: For halogens, use the prefixes fluoro-, chloro-, bromo-, and iodo-.

-

-

Assemble the Complete IUPAC Name:

-

Causality: A standardized format (substituent location-substituent name-parent name) ensures that the name can be easily deconstructed back into its structure. Alphabetical ordering of substituents prevents ambiguity when multiple different groups are present.

-

Procedure:

-

Arrange all substituents in alphabetical order (e.g., "chloro" comes before "fluoro"). Note that prefixes indicating the number of a substituent (di-, tri-, tetra-) are ignored for alphabetization.[4]

-

Precede each substituent name with its locant number. Use commas to separate numbers and hyphens to separate numbers from letters.

-

If multiple identical substituents are present, use the prefixes di-, tri-, tetra-, etc., and provide a locant for each one.[4]

-

Combine the parts in the order: [locants]-[substituent names][parent name].

-

-

This systematic process is visualized in the workflow diagram below.

References

- 1. testbook.com [testbook.com]

- 2. 4 constitutional isomers of molecular formula C4H9Cl, C4H9Br, C4H9I or C4H9F structural formula skeletal formula R/S optical isomers chain positional isomerism uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

An In-depth Technical Guide to 1,2,3,4-Tetrachlorohexafluorobutane: Physicochemical Properties and Experimental Determination

Introduction

1,2,3,4-Tetrachlorohexafluorobutane, identified by the CAS Number 375-45-1, is a halogenated organic compound with the molecular formula C₄Cl₄F₆.[1][2][3] This compound serves a critical role primarily as an intermediate in the synthesis of hexafluoro-1,3-butadiene (C₄F₆).[4][5] Hexafluoro-1,3-butadiene is a highly valued etching gas in the semiconductor industry, utilized for fine processing applications due to its precision in etching narrow features.[4][5] The physical properties of this compound, particularly its boiling point and density, are fundamental parameters that dictate its purification, handling, and reaction kinetics in industrial processes. This guide provides a detailed examination of these properties, methodologies for their determination, and the underlying scientific principles.

Core Physicochemical Properties

The essential physicochemical data for this compound are summarized below. These values are critical for chemical engineers and researchers in designing and optimizing synthesis and purification processes.

| Property | Value | Reference |

| Boiling Point | 133-134 °C | [6] |

| Density | 1.7812 g/cm³ at 20 °C | [6] |

| Molecular Weight | 303.85 g/mol | [1][2] |

| Molecular Formula | C₄Cl₄F₆ | [1][2][3] |

| CAS Number | 375-45-1 | [1][3][4] |

| Flash Point | 47.9 ± 11.9 °C | [6] |

| Refractive Index | 1.388 | [6] |

| Hazard Class | Irritant (Xi) | [2][6] |

Detailed Analysis of Key Properties

Boiling Point: A Critical Parameter for Purification

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the boiling point is documented to be in the range of 133-134 °C at atmospheric pressure.[6]

Causality and Significance: This relatively high boiling point is a direct consequence of the molecule's size and the significant intermolecular van der Waals forces, which are substantial due to the presence of heavy chlorine and fluorine atoms. In a practical setting, this property is paramount for the purification of the compound via distillation.[5] For instance, a common synthesis method involves the condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane, which may result in various byproducts.[7] Fractional distillation is employed to separate the desired this compound from lower-boiling impurities or higher-boiling residual starting materials, and a precise knowledge of its boiling point is essential for defining the temperature gradients and collection fractions in the distillation column.

Density: A Foundation for Process Engineering

Density is a measure of mass per unit volume. The density of this compound is reported as 1.7812 g/cm³ at 20 °C.[6]

Causality and Significance: The high density of this compound is attributed to its molecular structure, which incorporates four heavy chlorine atoms and six fluorine atoms on a four-carbon backbone. This property is fundamental in various aspects of chemical process design and safety. For fluid handling, density data is required for sizing pumps, designing piping systems, and calculating flow rates. In reaction engineering, it is used to determine the mass of the substance in a given reactor volume. Furthermore, in the event of an accidental release, its density, being significantly higher than water, will dictate its environmental fate and the appropriate containment and cleanup strategies.

Synthesis and Purification Workflow

Understanding the synthesis of this compound provides context for the importance of its physical properties. A prevalent method involves the Wurtz-type condensation of two molecules of 1,2-dichloro-1,2,2-trifluoro-1-iodoethane.[7] Other methods include the fluorination of 1,2,3,4-tetrachlorobutane.[8] The crude product from these syntheses is a mixture that requires purification, typically through distillation, to achieve the high purity required for its use as a semiconductor-grade intermediate.

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocols for Property Determination

To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental procedures. The following protocols describe self-validating systems for determining the boiling point and density of liquid chemical samples like this compound.

Protocol 1: Boiling Point Determination by Distillation

This method determines the boiling point by measuring the vapor temperature of the substance during a slow distillation at atmospheric pressure.

Methodology:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer or temperature probe, a condenser, and a receiving flask.

-

Sample Preparation: Place approximately 20-30 mL of this compound and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature when the liquid begins to boil and a steady reflux is established in the distillation head. The boiling point is the temperature at which the vapor temperature remains constant while the liquid is distilling.

-

Data Recording: Record the stable temperature reading as the observed boiling point. Note the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Protocol 2: Density Determination using a Pycnometer

A pycnometer (or specific gravity bottle) is a flask with a precise volume used to determine the density of a liquid with high accuracy.

Methodology:

-

Cleaning and Calibration:

-

Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by deionized water, and dry it completely.

-

Determine and record the mass of the empty, dry pycnometer (m_pyc).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 20.0 °C) and insert the stopper, allowing excess water to exit through the capillary.

-

Dry the exterior of the pycnometer and record its mass (m_pyc+water).

-

Calculate the volume of the pycnometer (V_pyc) using the known density of water at that temperature (ρ_water): V_pyc = (m_pyc+water - m_pyc) / ρ_water

-

-

Sample Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature (20.0 °C).

-

Insert the stopper, dry the exterior, and record the mass (m_pyc+sample).

-

-

Calculation:

-

Calculate the mass of the sample (m_sample): m_sample = m_pyc+sample - m_pyc

-

Calculate the density of the sample (ρ_sample): ρ_sample = m_sample / V_pyc

-

Safety and Handling

This compound is classified as an irritant.[2][6] It can cause skin, eye, and respiratory irritation.[9]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood.[9][10] Avoid breathing vapors or mist.[9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[9]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[10] Keep the container tightly closed.[9]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9][11] If inhaled, move the person to fresh air.[9][10]

Conclusion

The boiling point and density of this compound are not merely abstract data points but are foundational to its practical application and safe handling. A thorough understanding of these properties, grounded in reliable experimental determination, is indispensable for researchers and chemical professionals who work with this important industrial intermediate. The protocols and data presented in this guide serve as a comprehensive resource for ensuring both the efficiency of its use and the safety of its handlers.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 375-45-1 [chemicalbook.com]

- 5. CN103664503B - The synthesis of 1,2,3,4-tetrachloro-hexafluoro butane - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. EP3303272B1 - Processes for the synthesis of 1,2,3,4-tetrachloro-hexafluoro-butane - Google Patents [patents.google.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Isomers of Tetrachlorohexafluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorohexafluorobutane (C₄Cl₄F₆) represents a class of halogenated hydrocarbons with a diverse range of potential isomers, each possessing unique physicochemical properties. This guide provides a comprehensive technical overview of the known isomers of tetrachlorohexafluorobutane, with a primary focus on their synthesis, structural elucidation, and analytical characterization. We will delve into the complexities of isomer enumeration, explore detailed synthetic methodologies, and present a thorough analysis of the spectroscopic and physical properties of key isomers. Furthermore, this document outlines established protocols for the separation and identification of these compounds and discusses their current and potential applications, alongside critical safety and environmental considerations. This guide is intended to serve as a valuable resource for researchers and professionals working with or exploring the applications of these complex fluorinated and chlorinated alkanes.

Introduction: The Structural Landscape of Tetrachlorohexafluorobutane

The molecular formula C₄Cl₄F₆ allows for a considerable number of structural and stereoisomers, arising from the varied placement of chlorine and fluorine atoms along the four-carbon butane backbone. The specific arrangement of these halogens dictates the molecule's symmetry, polarity, and reactivity, leading to a wide range of physical and chemical properties among the isomers.

The primary isomers of interest, due to their prevalence in synthetic routes and potential for industrial application, include:

-

1,2,3,4-Tetrachlorohexafluorobutane: An asymmetrically substituted isomer with chlorine and fluorine atoms distributed across all four carbon atoms.

-

2,2,3,3-Tetrachlorohexafluorobutane: A symmetrical isomer where the chlorine atoms are located on the central two carbons, and the terminal carbons are perfluorinated.

-

1,1,3,4-Tetrachlorohexafluorobutane: Another asymmetrically substituted isomer with a distinct halogenation pattern.

Understanding the full isomeric landscape is crucial for predicting the outcome of synthetic reactions and for the effective separation and characterization of the desired products.

Synthesis of Tetrachlorohexafluorobutane Isomers

The synthesis of tetrachlorohexafluorobutane isomers is primarily driven by the intended application, with the majority of published methods focusing on the production of this compound as a key intermediate for the synthesis of hexafluoro-1,3-butadiene, an important etchant gas in the semiconductor industry.[1][2]

Synthesis of this compound

Several synthetic routes to this compound have been developed, each with its own advantages and challenges.

-

From 1-iodo-1,2,2-trifluoro-1,2-dichloroethane: A high-yield synthesis involves the condensation of 1-iodo-1,2,2-trifluoro-1,2-dichloroethane using granulated zinc in the presence of a catalytic amount of ethyl acetate.[3] This Wurtz-type condensation reaction proceeds efficiently without a solvent.[3]

-

From 1,2-difluoro-1,2-dichloroethylene: This method involves a three-step reaction, which can be challenging to control due to the requirement of high temperatures and photochemical initiation.[4]

-

From 1,3-butadiene: This route involves the chlorination and subsequent fluorination of 1,3-butadiene.[4] However, it is often less selective and can produce a complex mixture of halogenated butanes, making purification difficult.[4]

Synthesis of Other Isomers

Detailed synthetic procedures for other isomers, such as the symmetrical 2,2,3,3-tetrachlorohexafluorobutane and the asymmetrical 1,1,3,4-tetrachlorohexafluorobutane, are less commonly reported in the literature. These isomers are often formed as byproducts in the synthesis of the 1,2,3,4-isomer or may require specific precursors and reaction conditions to be synthesized selectively. The synthesis of symmetrical isomers may involve the dimerization of smaller, appropriately halogenated building blocks. Asymmetric syntheses can be more complex, often requiring multi-step procedures with careful control of regioselectivity.[5][6][7][8][9]

Physicochemical and Spectroscopic Properties of Key Isomers

The distinct structural arrangements of tetrachlorohexafluorobutane isomers give rise to notable differences in their physical and spectroscopic properties. A thorough understanding of these properties is essential for their identification and separation.

| Property | This compound | 1,1,3,4-Tetrachlorohexafluorobutane | 2,2,3,3-Tetrachlorohexafluorobutane |

| CAS Number | 375-45-1[10] | 423-38-1[11] | 375-34-8[12] |

| Molecular Weight | 303.85 g/mol [13] | 303.85 g/mol [11] | 303.85 g/mol [14] |

| Boiling Point | 133-134 °C[7] | 133 °C[11] | 131 °C[14] |

| Density | 1.7812 g/cm³ @ 20 °C[7] | 1.736 g/cm³[11] | 1.756 g/cm³[14] |

| Refractive Index | 1.388[7] | 1.382[11] | - |

| Melting Point | - | - | 83 °C[14] |

Table 1: Physicochemical Properties of Tetrachlorohexafluorobutane Isomers

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous identification of tetrachlorohexafluorobutane isomers.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides characteristic fragmentation patterns for each isomer. For instance, the PubChem entry for this compound (CID 559240) lists top peaks at m/z 85, 151, and 87. In contrast, 1,1,3,4-tetrachlorohexafluorobutane (CID 79003) shows major fragments at m/z 101, 85, and 103.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: Due to the presence of fluorine, ¹⁹F NMR is a powerful tool for distinguishing between isomers. The chemical shifts and coupling constants of the fluorine nuclei are highly sensitive to their local electronic environment, which is directly influenced by the positions of the chlorine atoms.[10][15][16][17][18] The wide chemical shift range in ¹⁹F NMR generally allows for the resolution of signals from non-equivalent fluorine atoms.[19][20][21][22][23]

-

¹³C NMR: The number of unique carbon signals in the ¹³C NMR spectrum can provide valuable information about the symmetry of the isomer. For example, the symmetrical 2,2,3,3-tetrachlorohexafluorobutane would be expected to show fewer signals than the asymmetrical 1,2,3,4- and 1,1,3,4-isomers.

-

¹H NMR: As there are no hydrogen atoms in tetrachlorohexafluorobutane, ¹H NMR is not a primary characterization technique but can be used to detect any hydrogen-containing impurities.

-

Analytical Separation and Characterization Protocols

The separation of complex mixtures of halogenated hydrocarbon isomers presents a significant analytical challenge due to their often similar boiling points and polarities.

Gas Chromatography (GC)

Gas chromatography is the most widely employed technique for the separation of tetrachlorohexafluorobutane isomers. The choice of the GC column's stationary phase is critical for achieving optimal separation.

Workflow for GC-MS Analysis of Tetrachlorohexafluorobutane Isomers:

Caption: A typical workflow for the separation and identification of tetrachlorohexafluorobutane isomers using GC-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile organic solvent such as hexane.

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5ms) or a 50% phenyl-methylpolysiloxane (DB-17) phase, is recommended to exploit differences in polarity among the isomers.

-

Temperature Program: A typical temperature program would start at a low initial temperature (e.g., 50 °C) to separate volatile components, followed by a ramp to a higher temperature (e.g., 250 °C) to elute the less volatile isomers.

-

Mass Spectrometry: Acquire mass spectra over a range of m/z 50-400.

-

Identification: Identify the separated isomers by comparing their retention times with those of known standards and their mass spectra with reference libraries such as the NIST Mass Spectral Library.[24]

Applications

The primary and most well-documented application of tetrachlorohexafluorobutane, specifically the 1,2,3,4-isomer, is as a precursor in the synthesis of hexafluoro-1,3-butadiene (C₄F₆).[1][2] C₄F₆ is a crucial etchant gas in the semiconductor industry for the fabrication of integrated circuits, valued for its high etching selectivity and low global warming potential.[4]

Potential niche applications for other isomers could exist in areas where specific physical properties are required, such as:

-

Specialty Solvents: Their high density and chemical inertness may make them suitable as solvents for specific chemical reactions or extractions.

-

Heat Transfer Fluids: The thermal stability of fluorinated compounds suggests potential use as heat transfer fluids in specialized applications.

-

Dielectric Fluids: Their non-polar nature and high dielectric strength could be advantageous in electrical applications.

Further research is needed to explore and develop these potential applications.

Safety and Environmental Considerations

As with all halogenated hydrocarbons, proper handling and disposal of tetrachlorohexafluorobutane isomers are imperative.

Toxicological Profile

Detailed toxicological studies specifically on tetrachlorohexafluorobutane isomers are limited. However, based on data for related chlorinated and fluorinated hydrocarbons, the following precautions should be taken:

-

Irritation: this compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[15]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Avoid inhalation of vapors and direct contact with skin and eyes.[15]

Environmental Fate

Chlorofluorocarbons (CFCs) are known for their persistence in the environment and their detrimental effects on the ozone layer.[20][25][26] While tetrachlorohexafluorobutane is not a traditional CFC (as it contains chlorine, fluorine, and carbon, but no hydrogen), its high degree of halogenation suggests a long atmospheric lifetime.[27] The environmental fate of these specific isomers, including their potential for bioaccumulation and biodegradation, requires further investigation. Responsible disposal in accordance with local regulations is essential to minimize environmental impact.

Conclusion

The isomers of tetrachlorohexafluorobutane represent a fascinating and complex area of organofluorine chemistry. While the synthesis and application of the 1,2,3,4-isomer are well-established in the context of hexafluoro-1,3-butadiene production, a significant opportunity exists for the further exploration of the other isomers. A systematic enumeration of all possible structural and stereoisomers, coupled with detailed experimental characterization of their physical and spectroscopic properties, will be crucial for unlocking their full potential. The development of robust analytical methods for their separation and identification is paramount for both synthetic and quality control purposes. As research in this area continues, a deeper understanding of the unique properties of each isomer will undoubtedly pave the way for novel applications in materials science, specialty chemicals, and beyond, while always maintaining a strong focus on safety and environmental stewardship.

References

- 1. researchgate.net [researchgate.net]